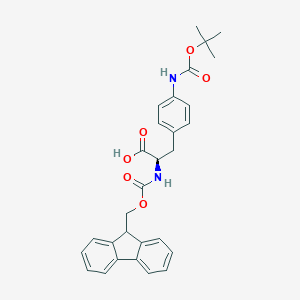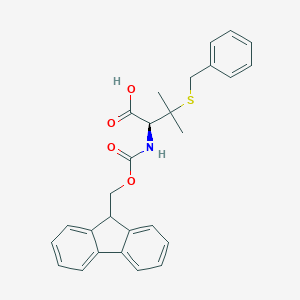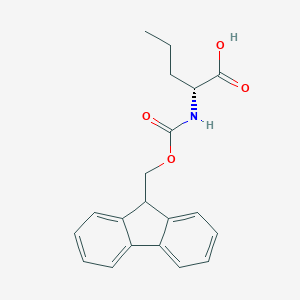
Fmoc-D-3,3-Diphenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-D-3,3-Diphenylalanine is a peptide derivative . It is used for research purposes and is not sold to patients .
Synthesis Analysis
This compound is used as a building block in the formulation of biocompatible hydrogels suitable for different biomedical applications . The final material obtained is deeply dependent on the preparation method . Different strategies have been adopted for the Fmoc-FF HG preparation, noting the changes in the structural arrangement and behavior in terms of stiffness, matrix porosity, and stability induced by the different formulation strategy on the final material .
Molecular Structure Analysis
The molecular formula of this compound is C30H25NO4 . Its molecular weight is 463.524 .
Chemical Reactions Analysis
This compound is used in peptide and small molecule synthesis .
Physical and Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3 . Its boiling point is 676.5±55.0 °C at 760 mmHg . The melting point is 116.5-119.5ºC (lit.) . It has a flash point of 362.9±31.5 °C .
Applications De Recherche Scientifique
Ingénierie tissulaire
Fmoc-D-3,3-Diphenylalanine a été identifié comme un échafaudage prometteur pour l'ingénierie tissulaire en raison de sa remarquable rigidité mécanique par rapport aux autres hydrogels liés physiquement. Sa capacité à soutenir l'adhésion cellulaire, comme celle des cellules ovariennes de hamster chinois (CHO), suggère son potentiel en tant qu'échafaudage modulable et polyvalent dans ce domaine .
Administration de médicaments
Les caractéristiques structurelles de this compound permettent le développement de nouveaux systèmes hybrides pouvant être utilisés dans l'administration de médicaments. En combinant ce composé avec d'autres entités comme les polysaccharides, les polymères, les peptides ou les molécules organiques, les chercheurs peuvent créer des matériaux avec une stabilité et une biocompatibilité améliorées .
Catalyse
La recherche a indiqué que les matériaux hybrides à base de this compound peuvent être appliqués en catalyse. Les détails spécifiques de ces applications sont décrits dans le contexte de leurs caractéristiques structurelles et de leur potentiel pour le développement de nouveaux matériaux .
Formation d'hydrogel
This compound est essentiel à la formation d'hydrogels supramoléculaires. Ces hydrogels ont été étudiés pour leurs propriétés mécaniques, leurs propriétés optiques, leur microstructure, leurs capacités de libération de médicaments et leurs propriétés bactériostatiques .
Aperçus structurels
L'organisation locale et l'architecture macroscopique de this compound sont profondément affectées par la méthode de préparation et les conditions expérimentales utilisées pour générer le matériau supramoléculaire. Cette compréhension est cruciale pour optimiser les méthodes de préparation et obtenir les propriétés structurelles souhaitées .
Mécanisme D'action
Target of Action
Fmoc-D-3,3-Diphenylalanine, also known as Fmoc-FF, is a peptide derivative . Its primary target is the formation of self-supporting hydrogels (HG) under physiological conditions . The structural properties of the resulting hydrogel, such as mechanical rigidity, entanglement of the fibrillary network, and the thickness of the fibers, strictly depend on the experimental conditions used during the preparation .
Mode of Action
Fmoc-FF interacts with its targets through a process known as self-assembly . This process allows Fmoc-FF to form organized arrays of β-sheets in nanofibers via π-stacking . The self-assembly of Fmoc-FF is deeply dependent on the preparation method .
Biochemical Pathways
The biochemical pathways affected by Fmoc-FF are primarily related to the formation of hydrogels . These hydrogels can encapsulate high amounts of water or other biological fluids . The formation of these hydrogels can be influenced by various factors, including the preparation method, the solvent, and the pH .
Pharmacokinetics
It’s known that the properties of the hydrogels formed by fmoc-ff, such as stiffness, matrix porosity, and stability, can be influenced by the formulation strategy . More research is needed to fully understand the ADME properties of Fmoc-FF and their impact on bioavailability.
Result of Action
The result of Fmoc-FF’s action is the formation of mechanically rigid hydrogels . These hydrogels have been proposed for a broad range of applications in different fields, such as biomedical and industrial fields . They have been suggested as promising, tunable, and versatile scaffolds for tissue engineering .
Action Environment
The action of Fmoc-FF is influenced by various environmental factors. For instance, the structural properties of the resulting hydrogel depend on the experimental conditions used during the preparation . Furthermore, the formulation strategy can induce changes in the structural arrangement and behavior of the final material .
Safety and Hazards
Fmoc-D-3,3-Diphenylalanine is considered an irritant . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .
Orientations Futures
Analyse Biochimique
Biochemical Properties
Fmoc-D-3,3-Diphenylalanine is known for its capability to self-assemble in self-supporting hydrogels under physiological conditions . The structural properties of the resulting hydrogel, such as mechanical rigidity, entanglement of the fibrillary network, and the thickness of the fibers, strictly depend on the experimental conditions used during the preparation .
Cellular Effects
This compound has shown promise as an extracellular matrix mimic due to its tunable, fibrous nature . It has been observed that the dissolution and degradation of this compound self-assembled gels result in necrosis at high concentrations in vitro .
Molecular Mechanism
The molecular mechanism of this compound is primarily based on its ability to self-assemble into hydrogels . This self-assembly is influenced by various factors such as pH, solvent, and other experimental conditions .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings . The mechanical properties of the resulting hydrogel, such as mechanical rigidity, entanglement of the fibrillary network, and the thickness of the fibers, can vary significantly depending on the experimental conditions .
Propriétés
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-diphenylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25NO4/c32-29(33)28(27(20-11-3-1-4-12-20)21-13-5-2-6-14-21)31-30(34)35-19-26-24-17-9-7-15-22(24)23-16-8-10-18-25(23)26/h1-18,26-28H,19H2,(H,31,34)(H,32,33)/t28-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENQOTJCVODUQU-MUUNZHRXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














